2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one features a pyrimidoindole core (pyrimido[5,4-b]indol-4-one) with two key substituents:
- Position 3: A propenyl (allyl) group, introducing unsaturation that may influence reactivity or binding flexibility.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3OS/c1-2-11-24-19(25)18-17(14-8-4-6-10-16(14)22-18)23-20(24)26-12-13-7-3-5-9-15(13)21/h2-10,22H,1,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIAALAVKJFFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsCommon reagents used in these steps include palladium catalysts for coupling reactions and various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and drug development. This article explores its applications, synthesizing research findings and insights from diverse sources.
Structural Features
The compound features a pyrimidoindole core, which is known for its biological activity. The presence of the chlorophenyl and sulfanyl groups enhances its potential as a pharmacophore.
Anticancer Activity
Research indicates that compounds with indole and pyrimidine moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- A study demonstrated that derivatives of pyrimidoindole showed selective cytotoxicity against breast cancer cells, suggesting this compound may share similar properties due to its structural analogies .
Antimicrobial Properties
The sulfanyl group in the structure is known to contribute to antimicrobial activity. Preliminary studies suggest that this compound exhibits antibacterial effects against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent .
Antioxidant Activity
Compounds containing indole structures have been reported to possess antioxidant properties. This particular compound's ability to scavenge free radicals can be beneficial in preventing oxidative stress-related diseases .
Study 1: Anticancer Evaluation
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrimidoindoles and evaluated their anticancer activities. The results indicated that compounds with similar structural features to 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one displayed potent inhibition of cancer cell proliferation and induced apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Screening
A comprehensive screening of various indole derivatives was conducted to assess their antimicrobial efficacy. The results showed that the tested compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The specific compound under discussion was noted for its enhanced activity due to the presence of the chlorophenyl group, which is known to influence membrane permeability .
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Impact on Physicochemical Properties
Lipophilicity (XLogP3) :
- The target compound (XLogP3 ~5.2) is less lipophilic than the phenacylsulfanyl analog (XLogP3 5.9, ) but comparable to the furan-carboxylate derivative (XLogP3 5.2, ). Propenyl and smaller sulfanyl groups reduce lipophilicity compared to bulkier substituents.
- Higher TPSA values (e.g., 113 Ų in ) correlate with polar groups like carboxylates, suggesting reduced blood-brain barrier penetration.
Steric Effects :
- Bulky substituents (e.g., 3-methylbenzyl in ) may hinder binding to flat enzymatic pockets, whereas the propenyl group in the target compound offers flexibility for conformational adjustments.
Q & A
Basic: What are the key steps and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimido[5,4-b]indole core. Key steps include:
- Core Formation: Cyclocondensation of indole derivatives with pyrimidine precursors under reflux conditions (e.g., using acetic acid as a solvent) .
- Sulfanyl Group Introduction: Thioether linkage via nucleophilic substitution using 2-chlorobenzyl mercaptan, often catalyzed by bases like K₂CO₃ in DMF .
- Allylation: Prop-2-en-1-yl group attachment via alkylation or Mitsunobu reactions, optimized by controlling temperature (60–80°C) and solvent polarity (e.g., THF or DCM) .
Optimization Tips: - Use HPLC to monitor reaction progress and purity (>95%) .
- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification .
Basic: How can researchers confirm structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for the 2-chlorophenylmethyl (δ ~4.5 ppm for SCH₂, aromatic protons at δ 7.2–7.5 ppm) and allyl groups (δ ~5.2 ppm for CH₂=CH₂) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺ expected for C₂₁H₁₇ClN₃OS: ~394.08) .
- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced: What advanced techniques resolve crystallographic ambiguities?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze using Mo-Kα radiation (λ = 0.71073 Å) to resolve bond angles and confirm sulfanyl/allyl orientations .
- Density Functional Theory (DFT): Compare experimental SCXRD data with computed structures (e.g., Gaussian 16, B3LYP/6-31G* basis set) to validate stereoelectronic effects .
Advanced: How can computational modeling predict bioactivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., kinase enzymes). Parameterize the compound’s sulfanyl group as a hydrogen-bond acceptor .
- QSAR Studies: Train models on analogs (e.g., pyrimidoindoles with varying substituents) to correlate allyl group hydrophobicity with cytotoxicity (R² > 0.85) .
Basic: What assays evaluate biological activity?
Methodological Answer:
- Enzyme Inhibition: Fluorescence-based kinase assays (IC₅₀ determination) with ATP-concentration titration .
- Cell-Based Assays:
- Anticancer: MTT assays on HeLa or MCF-7 cells (72-h exposure, IC₅₀ ~10–50 µM) .
- Antimicrobial: Broth microdilution (MIC determination against S. aureus and E. coli) .
Advanced: How do substituent variations impact activity (SAR)?
Key SAR Findings from Analog Studies:
| Substituent | Position | Bioactivity Trend | Reference |
|---|---|---|---|
| Ethyl | R³ | Reduced kinase inhibition | |
| 4-Fluorophenyl | R₂ | Enhanced cytotoxicity (IC₅₀ ↓30%) | |
| Allyl (prop-2-en-1-yl) | R₁ | Improved metabolic stability |
Methodological Insight:
- Replace the ethyl group () with allyl to enhance membrane permeability .
Advanced: How to address contradictions in biological data?
Methodological Answer:
- Purity Verification: Re-test compounds with HPLC and LC-MS to rule out impurities .
- Assay Standardization: Control variables (e.g., cell passage number, serum concentration) .
- Structural Confirmation: Re-examine NMR data for batch-to-batch consistency .
Advanced: What strategies assess metabolic stability?
Methodological Answer:
- Liver Microsome Assays: Incubate with human microsomes (NADPH regeneration system, 37°C). Monitor degradation via LC-MS/MS (t₁/₂ calculation) .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to identify metabolic liabilities .
Basic: How to ensure chemical stability during storage?
Methodological Answer:
- Storage Conditions: -20°C in amber vials under argon. Avoid prolonged exposure to light or humidity .
- Stability Testing: Accelerated studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
